N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex small molecule featuring a 1,2-dihydropyridinone core substituted with a 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl moiety and an N-linked 3,4-dimethoxyphenyl acetamide group. The dihydropyridinone ring confers partial aromaticity, while the 1,2,4-oxadiazole group enhances metabolic stability and binding affinity in biological systems . The 3,4-dimethoxyphenyl substituent likely improves solubility compared to purely lipophilic analogs, a common strategy in drug design . This compound’s synthesis would involve multi-step heterocyclic chemistry, including oxadiazole ring formation via cyclization of amidoximes or nitrile oxides, as seen in related systems .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-7-4-5-8-17(15)22-26-23(33-27-22)18-9-6-12-28(24(18)30)14-21(29)25-16-10-11-19(31-2)20(13-16)32-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPENKACZNSCXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the acetamide linkage under controlled conditions, such as using specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 60)
- Key Features: Shares a 1,2,4-oxadiazole-pyridine scaffold but substitutes a 5-methyl group on the oxadiazole, contrasting with the target’s 2-methylphenyl group. The benzo-oxazolo-oxazine core differs from the dihydropyridinone in the target .
- Implications : The bulkier 2-methylphenyl in the target may enhance hydrophobic interactions in binding pockets but reduce aqueous solubility compared to Compound 60’s methyl group.
2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones
- Key Features: Nitropyridine and isoxazolone moieties replace the dihydropyridinone and oxadiazole in the target. The acetamide linkage is absent .
- Implications : The nitro group’s electron-withdrawing effects contrast with the target’s electron-donating methoxy groups, altering electronic properties and reactivity .
Pharmacopeial Acetamide Derivatives ()
- Key Features: Complex stereochemistry and phenoxyacetamide groups differ from the target’s dimethoxyphenyl acetamide. The dimethylphenoxy group in these compounds may confer higher rigidity .
- Implications: The target’s dimethoxyphenyl group likely improves solubility compared to dimethylphenoxy analogs due to increased polarity .
Physicochemical and Spectroscopic Properties
NMR Profiling
- Target vs. Rapamycin Analogs: NMR shifts in regions A (positions 39–44) and B (positions 29–36) (Figure 6, ) are sensitive to substituent changes. The target’s oxadiazole and dihydropyridinone groups would likely cause distinct shifts in these regions compared to Rapa-like compounds .
logP and Solubility
- Predicted logP : The target’s logP is estimated to be higher than Compound 60 (due to 2-methylphenyl) but lower than nitro-pyridine derivatives () due to methoxy groups.
- Solubility : The 3,4-dimethoxyphenyl group enhances aqueous solubility compared to purely aromatic analogs, though steric bulk may limit dissolution .
Data Tables
Table 1: Structural Comparison of Key Analogues
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines multiple pharmacophores, including a 1,2,4-oxadiazole ring and a dihydropyridine moiety. Its molecular formula is with a molecular weight of 443.5 g/mol. The structural complexity suggests potential interactions with various biological targets.
Chemical Characteristics Table
| Property | Value |
|---|---|
| Molecular Formula | C25H25N5O3 |
| Molecular Weight | 443.5 g/mol |
| LogP | 3.0996 |
| Polar Surface Area | 73.804 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Biological Activities
Research has indicated that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of 1,2,4-oxadiazole can inhibit cancer cell proliferation across various cancer types. For instance, compounds have been tested against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), showing significant cytotoxic effects with IC50 values ranging from 0.47 to 1.4 µM .
- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives showed better activity than standard antibiotics like gentamicin .
Antimicrobial Activity Table
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong | |
| Escherichia coli | Moderate | |
| Bacillus cereus | Significant |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole derivatives have been shown to inhibit critical enzymes involved in DNA synthesis and fatty acid metabolism. For example, inhibition of thymidylate synthase (TS) has been linked to anticancer effects .
- Binding Affinity Studies : Molecular docking studies suggest that the compound binds effectively to target proteins associated with bacterial cell wall synthesis and cancer cell proliferation pathways .
Case Studies
Recent studies have explored various derivatives of oxadiazole compounds for their therapeutic potential:
- Anticancer Efficacy : A study by Salama et al. (2020) synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cell lines. The most potent compounds exhibited significant inhibition of cell growth and induced apoptosis in cancer cells .
- Antimicrobial Properties : Research conducted by Paruch et al. (2020) identified specific oxadiazole derivatives with strong antibacterial activity against resistant strains of bacteria. These compounds were found to act through the inhibition of enoyl-acyl carrier protein reductase (FabI), crucial for bacterial fatty acid synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
